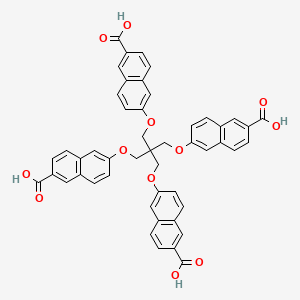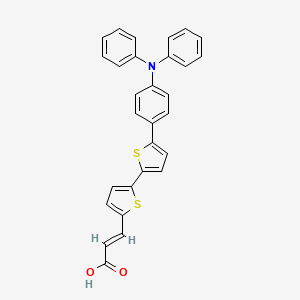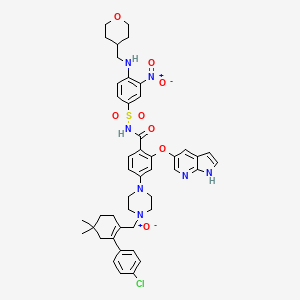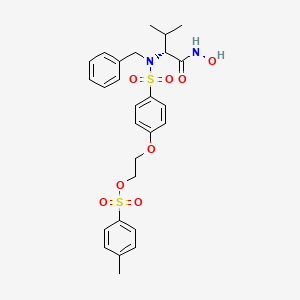![molecular formula C29H30N6O7 B11930895 2-(3-Amino-6-iminoxanthen-9-yl)-5-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylcarbamoyl]benzoic acid](/img/structure/B11930895.png)
2-(3-Amino-6-iminoxanthen-9-yl)-5-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylcarbamoyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Amino-6-iminoxanthen-9-yl)-5-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylcarbamoyl]benzoic acid: is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as amino, iminoxanthenyl, azidoethoxy, and carbamoyl groups. These functional groups contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-6-iminoxanthen-9-yl)-5-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylcarbamoyl]benzoic acid typically involves multiple steps, each requiring specific reagents and conditions. A general synthetic route may include:
Formation of the xanthene core: This step involves the condensation of appropriate aromatic aldehydes with resorcinol under acidic conditions to form the xanthene core.
Introduction of the amino group: The amino group can be introduced via nitration followed by reduction.
Formation of the azidoethoxy chain: This involves the reaction of ethylene oxide with sodium azide to form the azidoethoxy chain.
Coupling of the azidoethoxy chain with the xanthene core: This step requires the use of coupling agents such as carbodiimides to link the azidoethoxy chain to the xanthene core.
Introduction of the carbamoyl group: The final step involves the reaction of the intermediate with isocyanates to introduce the carbamoyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and iminoxanthenyl groups.
Reduction: Reduction reactions can occur at the azido group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the azido and carbamoyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Amino derivatives formed from the reduction of the azido group.
Substitution: Substituted products with new functional groups replacing the original ones.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound can be used as a fluorescent probe due to its xanthene core, which exhibits fluorescence properties. This makes it useful in imaging and diagnostic applications.
Medicine
In medicine, the compound’s potential as a drug candidate can be explored. Its multiple functional groups allow for interactions with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Mécanisme D'action
The mechanism of action of 2-(3-Amino-6-iminoxanthen-9-yl)-5-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylcarbamoyl]benzoic acid involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to proteins, enzymes, and nucleic acids, thereby modulating their activity. For example, the azido group can participate in click chemistry reactions, enabling the compound to be used in bioconjugation and labeling studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluorescein: A similar compound with a xanthene core, used as a fluorescent dye.
Rhodamine: Another xanthene derivative with applications in fluorescence microscopy.
Eosin: A xanthene dye used in histology and cytology.
Uniqueness
What sets 2-(3-Amino-6-iminoxanthen-9-yl)-5-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylcarbamoyl]benzoic acid apart is its combination of functional groups, which provides a unique set of chemical properties and reactivity. This makes it a versatile compound for various scientific applications, from chemical synthesis to biological imaging and drug development.
Propriétés
Formule moléculaire |
C29H30N6O7 |
|---|---|
Poids moléculaire |
574.6 g/mol |
Nom IUPAC |
2-(3-amino-6-iminoxanthen-9-yl)-5-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylcarbamoyl]benzoic acid |
InChI |
InChI=1S/C29H30N6O7/c30-19-2-5-22-25(16-19)42-26-17-20(31)3-6-23(26)27(22)21-4-1-18(15-24(21)29(37)38)28(36)33-7-9-39-11-13-41-14-12-40-10-8-34-35-32/h1-6,15-17,30H,7-14,31H2,(H,33,36)(H,37,38) |
Clé InChI |
LBOVGETWICZMTO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(=O)NCCOCCOCCOCCN=[N+]=[N-])C(=O)O)C2=C3C=CC(=N)C=C3OC4=C2C=CC(=C4)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[3-[4-[3-[Bis(2-hydroxytetradecyl)amino]propyl]piperazin-1-yl]propyl-(2-hydroxytetradecyl)amino]tetradecan-2-ol](/img/structure/B11930840.png)
![(2R)-2-(N-[4-amino-5-(4-methoxybenzoyl)-1,3-thiazol-2-yl]-4-fluoroanilino)propanamide](/img/structure/B11930853.png)




![4-[(3S)-3-(2-chloro-4-methylsulfonylphenyl)-1,4-oxazepan-4-yl]-6-methylpyrimidin-2-amine](/img/structure/B11930899.png)

![3-[2-(Hydroxymethyl)oxolan-2-yl]propanoate](/img/structure/B11930909.png)
